Oral Bioavailability (F%) in Mice: MD-4251 vs. MD-265, KT-253, and MD-4099
MD-4251 achieves an oral bioavailability (F) of 39% in mice following a 3 mg/kg oral dose, which is 43-fold higher than MD-265 (F = 0.9%) and 21-fold higher than KT-253 (F = 1.9%), two prominent MDM2 PROTAC degraders [1]. MD-4251 also outperforms the earlier lead compound MD-4099 (F = 14%) by 2.8-fold [1]. The Cmax for MD-4251 is 1157 ng/mL with an AUC0–24h of 20,658 h·ng/mL, compared to Cmax of 773 ng/mL (MD-265, 50 mg/kg PO) and 90.4 ng/mL (KT-253, 3 mg/kg PO) [1].
| Evidence Dimension | Oral bioavailability (F%) in mice (PO at 3 mg/kg unless noted) |
|---|---|
| Target Compound Data | F = 39%; Cmax = 1157 ng/mL; AUC0–24h = 20,658 h·ng/mL (3 mg/kg PO) [1] |
| Comparator Or Baseline | MD-265: F = 0.9% (50 mg/kg PO); KT-253: F = 1.9% (3 mg/kg PO); MD-4099: F = 14% (3 mg/kg PO) [1] |
| Quantified Difference | MD-4251 F is 43× higher than MD-265, 21× higher than KT-253, 2.8× higher than MD-4099; AUC0–24h is 2.8× MD-265 (corrected for dose), 70× KT-253 [1] |
| Conditions | Male ICR mice; intravenous (1 mg/kg) and oral (3 mg/kg) dosing; plasma concentration measured by LC-MS/MS [1] |
Why This Matters
Oral bioavailability determines whether a compound can be developed as an oral therapeutic; MD-4251's 39% F is the highest reported among MDM2 degraders and enables flexible oral dosing schedules unattainable with MD-265 or KT-253.
- [1] Wang, S. et al. MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration. Journal of Medicinal Chemistry, 2025, 68(13), 13249–13267. Table 4. View Source
